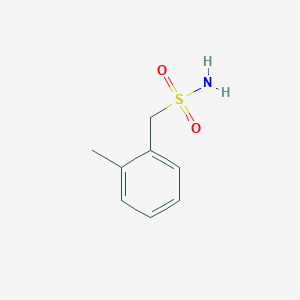

(2-Methylphenyl)methanesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-methylphenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-7-4-2-3-5-8(7)6-12(9,10)11/h2-5H,6H2,1H3,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPCKKLZBFOMMJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CS(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of (2-Methylphenyl)methanesulfonamide

Foreword: Charting the Course for a Novel Sulfonamide Derivative

In the landscape of modern drug discovery and development, the sulfonamide functional group remains a cornerstone of medicinal chemistry. Its prevalence in a wide array of therapeutic agents underscores the necessity for a thorough and nuanced understanding of the physicochemical properties of new sulfonamide-containing molecular entities. This guide is dedicated to a specific, and likely novel, compound: (2-Methylphenyl)methanesulfonamide.

Given the nascent nature of this particular molecule, this document will serve as both a technical guide and a strategic blueprint for its comprehensive characterization. We will not merely present data, but rather, we will delve into the causality behind the requisite experimental investigations. This approach is designed to provide researchers, scientists, and drug development professionals with a robust framework for evaluating this compound, and indeed any new chemical entity, with scientific rigor and a forward-thinking perspective on its potential applications. Our narrative will be grounded in established principles and validated methodologies, ensuring that the insights derived are both trustworthy and actionable.

Molecular Identity and In Silico Exploration

The journey of characterizing a new chemical entity begins with its unambiguous identification. This compound is a derivative of the parent compound, methanesulfonamide. The introduction of a 2-methylphenyl group is anticipated to significantly modulate its physicochemical properties, thereby influencing its pharmacokinetic and pharmacodynamic profile.

Chemical Structure:

-

IUPAC Name: N-(2-methylphenyl)methanesulfonamide

-

Molecular Formula: C₈H₁₁NO₂S

-

Molecular Weight: 185.24 g/mol

In the absence of empirical data, computational, or in silico, tools provide a valuable preliminary assessment of a molecule's likely properties. These predictions, while not a substitute for experimental validation, are instrumental in guiding initial experimental design and hypothesis generation.

Core Physicochemical Properties: A Roadmap to Empirical Characterization

The following sections outline the critical physicochemical parameters that must be determined experimentally to form a comprehensive profile of this compound. For illustrative purposes, where available, data for the parent compound, methanesulfonamide, is provided to offer a comparative baseline.

Melting Point: A Sentinel of Purity and Identity

The melting point of a crystalline solid is a fundamental physical property that serves as a primary indicator of its purity and identity. A sharp melting point range is characteristic of a pure substance, whereas a broad and depressed range often suggests the presence of impurities.

Table 1: Core Physicochemical Data for this compound and a Reference Compound

| Property | This compound (Predicted/To Be Determined) | Methanesulfonamide (Reference) | Significance in Drug Development |

| Melting Point (°C) | TBD | 88-94[1] | Purity, stability, and manufacturing considerations. |

| Aqueous Solubility | TBD | Soluble[1] | Crucial for absorption and formulation. |

| pKa | TBD | ~10.9 (Predicted)[2] | Governs ionization state, impacting solubility and membrane permeability. |

| logP (Octanol/Water) | TBD | 0.68580[3] | Predicts lipophilicity and ability to cross biological membranes. |

Experimental Protocol: Capillary Melting Point Determination

The capillary method is a widely adopted and reliable technique for determining the melting point of a crystalline solid.[4]

Methodology:

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled glass capillary tube, sealed at one end, to a height of 2-3 mm.[4]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.

-

Initial Rapid Heating: A preliminary, rapid heating is performed to obtain an approximate melting point range.[5]

-

Slow, Controlled Heating: A fresh sample is then heated at a slower, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the approximate melting point.[6]

-

Observation and Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.[6]

Causality of Experimental Choice: This method provides a precise and reproducible measurement of the melting point range. The slow heating rate near the melting point ensures thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate determination.[5]

Caption: Workflow for Capillary Melting Point Determination.

Solubility: The Gateway to Bioavailability

The solubility of a compound, particularly in aqueous and biorelevant media, is a critical determinant of its absorption and, consequently, its bioavailability. Poor solubility is a major hurdle in drug development. The "shake-flask" method is a gold-standard technique for determining equilibrium solubility.

Experimental Protocol: Shake-Flask Solubility Determination

This method measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature water bath for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: An aliquot of the clear, saturated solution is carefully removed, diluted, and analyzed by a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC) to determine the concentration of the dissolved compound.

Causality of Experimental Choice: The shake-flask method is designed to achieve a true thermodynamic equilibrium between the solid and liquid phases, providing an accurate and reliable measure of solubility. The use of excess solid ensures that the solution remains saturated throughout the experiment.

Caption: Workflow for Shake-Flask Solubility Determination.

Acid-Base Dissociation Constant (pKa): The Driver of Ionization

The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH. For a sulfonamide, the acidic proton on the nitrogen atom is of primary interest. The ionization state profoundly affects a drug's solubility, absorption, and interaction with its biological target. Potentiometric titration is a common and accurate method for pKa determination.

Partition Coefficient (logP): A Measure of Lipophilicity

The partition coefficient (logP) is a measure of a compound's differential solubility in a biphasic system of an immiscible lipid (n-octanol) and an aqueous phase. It is a key indicator of a drug's lipophilicity and its ability to permeate biological membranes. The shake-flask method is also standard for logP determination.

Spectroscopic and Structural Characterization

A comprehensive understanding of a molecule's physicochemical properties is incomplete without its structural elucidation and confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of this compound. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and types of carbon signals, will provide a detailed map of the molecule's atomic connectivity. For instance, the presence of a singlet for the methyl group attached to the sulfur and the characteristic aromatic signals for the 2-methylphenyl group would be expected.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorptions for this compound would include N-H stretching, S=O stretching (asymmetric and symmetric), and C-H stretching from the aromatic and methyl groups.[7][8]

-

Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight of the compound with high accuracy, further validating its elemental composition. Fragmentation patterns observed in the mass spectrum can also provide additional structural information.

Safety and Handling

While specific toxicity data for this compound is not available, the safety profile of the parent compound, methanesulfonamide, provides a basis for preliminary handling guidelines. Methanesulfonamide is classified as an irritant, causing skin and serious eye irritation.[9][10][11] Therefore, as a precautionary measure, this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated area.[11]

Conclusion

The characterization of this compound, as outlined in this guide, represents a systematic and scientifically rigorous approach to understanding a novel chemical entity. By coupling in silico predictions with a well-defined plan for empirical determination of its core physicochemical properties, researchers can build a comprehensive data package. This foundational knowledge is paramount for making informed decisions in the subsequent stages of drug discovery and development, ultimately determining the trajectory and potential success of this promising molecule.

References

-

U.S. Environmental Protection Agency. (n.d.). Methanesulfonamide, 1,1,1-trifluoro-N-(2-methylphenyl)- Properties. CompTox Chemicals Dashboard. Retrieved February 24, 2026, from [Link]

-

Hanaee, J., Jouyban, A., Dastmalchi, S., Adibkia, K., & Barzegar-Jalali, M. (2005). Solubility prediction of sulfonamides at various temperatures using a single determination. DARU Journal of Pharmaceutical Sciences, 13(1), 37-43. Retrieved from [Link]

-

Hanaee, J., Jouyban, A., Dastmalchi, S., & Barzegar-Jalali, M. (2005). SOLUBILITY PREDICTION OF SULFONAMIDES AT VARIOUS TEMPERATURES USING A SINGLE DETERMINATION. Journal of the Faculty of Pharmacy, Tabriz University of Medical Sciences. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved February 24, 2026, from [Link]

-

Martínez, F., Gómez, A., & Ávila, C. M. (2003). Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. Journal of the Brazilian Chemical Society, 14(5), 803-808. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved February 24, 2026, from [Link]

-

JoVE. (2017, February 22). Video: Melting Point Determination of Solid Organic Compounds. Retrieved February 24, 2026, from [Link]

-

Edisco. (n.d.). Melting point determination. Retrieved February 24, 2026, from [Link]

-

University of Alberta. (n.d.). Melting point determination. Retrieved February 24, 2026, from [Link]

-

Martínez, F., & Gómez, A. (2003). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. SciSpace. Retrieved from [Link]

-

Chemical Synthesis. (2025, October 18). Cas no 3144-09-0 (methanesulfonamide). Retrieved February 24, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for - The Royal Society of Chemistry. Retrieved February 24, 2026, from [Link]

-

ResearchGate. (2025, August 10). (PDF) Solubility prediction of sulfonamides at various temperatures using a single determination. Retrieved February 24, 2026, from [Link]

-

PubChem. (n.d.). N-ethyl-1-(2-methylphenyl)methanesulfonamide. Retrieved February 24, 2026, from [Link]

-

Mol-Instincts. (n.d.). 3144-09-0 Methanesulfonamide CH5NO2S, Formula,NMR,Boiling Point,Density,Flash Point. Retrieved February 24, 2026, from [Link]

-

PubChem. (n.d.). Methanesulfonamide. Retrieved February 24, 2026, from [Link]

-

LookChem. (n.d.). Cas 3144-09-0,Methanesulfonamide. Retrieved February 24, 2026, from [Link]

-

ResearchGate. (n.d.). NMR spectra (DMSO-d 6 ): Chemical shifts δ [ppm] from TMS, J [Hz]. Retrieved February 24, 2026, from [Link]

-

ChemSynthesis. (2025, May 20). (4-methanesulfonamidophenyl) methanesulfonate. Retrieved February 24, 2026, from [Link]

-

Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. Retrieved from [Link]

-

Goldstein, M. G., Russell, M. A., & Willis, H. A. (1969). The infrared spectra of N-substituted sulphonamides. Spectrochimica Acta Part A: Molecular Spectroscopy, 25(6), 1275-1285. Retrieved from [Link]

-

Wikipedia. (n.d.). Methanesulfonamide. Retrieved February 24, 2026, from [Link]

-

Svensson, R., et al. (2019). Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. MedChemComm, 10(12), 2165-2173. Retrieved from [Link]

-

Chemsrc. (2025, October 18). N-[1-(4-methylphenyl)sulfonyl-2-methylsulfanylethyl]methanesulfonamide. Retrieved February 24, 2026, from [Link]

-

PubChemLite. (n.d.). (2-fluoro-4-methylphenyl)methanesulfonamide (C8H10FNO2S). Retrieved February 24, 2026, from [Link]

-

ChemBK. (2024, April 9). METHYL SULFONAMIDE - Physico-chemical Properties. Retrieved February 24, 2026, from [Link]

-

Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved February 24, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved February 24, 2026, from [Link]

Sources

- 1. chem960.com [chem960.com]

- 2. lookchem.com [lookchem.com]

- 3. Page loading... [guidechem.com]

- 4. edisco.it [edisco.it]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 7. scilit.com [scilit.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. tcichemicals.com [tcichemicals.com]

- 10. lgcstandards.com [lgcstandards.com]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Chemical Safety and Toxicity of 3-Methyl-4-phenyl-3-buten-2-one (CAS 1901-26-4)

Executive Summary

This technical guide provides a comprehensive analysis of the chemical safety and toxicological profile of 3-Methyl-4-phenyl-3-buten-2-one (CAS 1901-26-4). A critical initial clarification is the distinction from CAS 6291-17-4, which has been incorrectly associated with this compound in some databases but correctly identifies 3-Amino-2-methylbutan-2-ol. This document pertains exclusively to 3-Methyl-4-phenyl-3-buten-2-one, CAS 1901-26-4.

As a widely used flavoring agent, this α,β-unsaturated ketone has been rigorously evaluated by international regulatory bodies. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that it poses "no safety concern at current levels of intake when used as a flavouring agent"[1][2][3]. This guide delves into the scientific rationale behind this assessment, exploring the compound's physicochemical properties, metabolic fate, and the available (though limited) toxicological data. We will examine its chemical reactivity, particularly as a Michael acceptor, and discuss the detoxification pathways that mitigate potential hazards, providing researchers with the foundational knowledge to handle this compound safely and effectively in a laboratory setting.

Chemical Identification and Physicochemical Properties

Correctly identifying a chemical is the bedrock of safety assessment. 3-Methyl-4-phenyl-3-buten-2-one is a member of the benzene and substituted derivatives class of organic compounds[4]. It is recognized by several synonyms, which are crucial to note when reviewing literature and safety documents.

-

IUPAC Name: (3E)-3-Methyl-4-phenylbut-3-en-2-one[3]

-

Synonyms: Benzylidene methyl ethyl ketone, Benzylidene methyl acetone, 3-Benzylidene-2-butanone, FEMA 2734[1][3][6]

The compound's physical and chemical properties dictate its behavior, potential for exposure, and appropriate handling procedures. It exists as a pale yellow crystalline solid with a characteristic sweet, fruity, and camphor-like odor[3][5][6].

| Property | Value | Source |

| Physical Form | Pale yellow crystalline solid | PubChem[3], JECFA[3] |

| Melting Point | 37-38 °C | LookChem[6], ECHEMI[7] |

| Boiling Point | 130-135 °C (at 12 Torr) | ECHEMI[7] |

| Flash Point | 96.3 °C | LookChem[6], ECHEMI[7] |

| Solubility | Insoluble in water; soluble in organic solvents and oils; very soluble in ethanol. | PubChem[3], Smolecule[5] |

| Vapor Pressure | 0.00719 mmHg at 25°C | LookChem[6], ECHEMI[7] |

| LogP (XLogP3) | 2.1 | PubChem[3] |

Regulatory Evaluation and Use as a Flavoring Agent

The primary application of 3-Methyl-4-phenyl-3-buten-2-one is as a flavoring agent in foods and a fragrance ingredient in perfumes[4][5]. Its regulatory status is well-established by prominent international bodies.

-

FEMA GRAS: The Flavor and Extract Manufacturers Association (FEMA) has designated this compound (FEMA No. 2734) as Generally Recognized as Safe (GRAS) for its intended use as a flavor ingredient[9].

-

FDA: It is listed by the U.S. Food and Drug Administration (FDA) as a substance added to food under 21 CFR 172.515[3].

The consensus from these expert bodies indicates that, for its intended use in food, the estimated dietary exposure is well below any level that would be expected to cause adverse health effects. This assessment is based on a comprehensive evaluation of the available chemical, biochemical, and toxicological data.

Toxicological Profile: A Mechanistic Perspective

While specific, publicly accessible toxicological studies such as acute toxicity (LD50), skin/eye irritation, or genotoxicity for CAS 1901-26-4 are limited in the literature, its safety can be understood through a mechanistic approach focused on its chemical structure and metabolic fate.

The Role of the α,β-Unsaturated Ketone Moiety

The defining structural feature of this molecule is the α,β-unsaturated ketone system. This functional group is an electrophilic Michael acceptor, meaning it can react with biological nucleophiles, most notably the thiol group of glutathione (GSH), via a conjugate addition reaction[10][11].

Caption: Conceptual workflow of Michael addition as a detoxification pathway.

This reaction is a primary detoxification pathway. By covalently binding to GSH, the reactive ketone is neutralized and subsequently eliminated from the body. The rate of this reaction is critical; rapid detoxification prevents the molecule from reacting with other critical nucleophiles like DNA or proteins, which could otherwise lead to toxicity or sensitization. The reactivity of α,β-unsaturated ketones is significantly influenced by substitution, with increased substitution generally impeding nucleophilic addition and reducing reactivity.

Predicted Metabolism and Low Toxicity

For 3-Methyl-4-phenyl-3-buten-2-one, the metabolic pathway is predicted to proceed through three main steps, consistent with other α,β-unsaturated ketones:

-

Michael Addition: Conjugation with endogenous glutathione, catalyzed by glutathione S-transferases (GSTs).

-

Carbonyl Reduction: Reduction of the ketone group to a secondary alcohol.

-

Oxidation: Further oxidation and metabolism of the phenyl ring and alkyl side-chain.

Data from Structural Analogues

In the absence of specific data, information from structurally similar compounds can provide valuable context. 4-Phenyl-3-buten-2-one (Benzylideneacetone, CAS 122-57-6) is a close analogue, differing only by the absence of the α-methyl group.

-

Skin Sensitization: Benzylideneacetone is classified as a skin sensitizer (H317: May cause an allergic skin reaction)[12]. This is a known potential hazard for many α,β-unsaturated carbonyls due to their ability to act as haptens by reacting with skin proteins.

-

Irritation: It is also classified as a skin irritant (H315: Causes skin irritation)[12].

Causality and Insight: The α-methyl group in 3-Methyl-4-phenyl-3-buten-2-one introduces steric hindrance near the carbonyl group, which may modulate its reactivity compared to the unmethylated analogue. While it is prudent to assume a potential for skin sensitization, the JECFA and FEMA evaluations suggest that systemic toxicity via ingestion is very low due to efficient metabolic detoxification before significant systemic distribution can occur.

Hazard Classification and Safety Precautions

Despite its favorable evaluation for food use, handling the pure, concentrated chemical in a research setting requires adherence to standard laboratory safety protocols.

GHS Classification

There is no harmonized GHS classification for 3-Methyl-4-phenyl-3-buten-2-one. Data submitted to the ECHA C&L inventory is largely inconclusive, with the majority of notifiers stating it does not meet the criteria for classification[3]. However, based on the data from its close analogue and the general properties of its chemical class, a cautious approach is warranted. A generic Safety Data Sheet (SDS) for this compound indicates no GHS symbols or signal words are required[13].

Recommended Handling and Storage

The following workflow outlines the decision-making process for safely handling this chemical in a research environment.

Caption: Recommended workflow for handling CAS 1901-26-4 in a laboratory setting.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or glasses conforming to ANSI Z87.1 standards.

-

Skin Protection: Wear standard nitrile gloves and a lab coat. Change gloves immediately if contamination occurs.

-

Respiratory Protection: Not typically required under normal use with adequate ventilation. If dust is generated, use a NIOSH-approved N95 respirator.

Engineering Controls:

-

Handle in a well-ventilated area. For procedures that may generate dust, use a chemical fume hood.

Storage:

-

Keep the container tightly closed in a dry, cool, and well-ventilated place[6]. For long-term stability, storage at 2-8°C is recommended.

First Aid Measures:

-

Skin Contact: Wash off immediately with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician if irritation persists.

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical advice.

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.

Conclusion for the Research Professional

3-Methyl-4-phenyl-3-buten-2-one (CAS 1901-26-4) is a compound with a well-documented history of safe use as a flavoring agent, corroborated by evaluations from JECFA and FEMA. Its low systemic toxicity is attributed to efficient metabolic detoxification, primarily through conjugation with glutathione, which neutralizes its electrophilic α,β-unsaturated ketone moiety.

For laboratory professionals, while systemic risk is low, the potential for skin sensitization—a common characteristic of this chemical class—should be the primary safety consideration. Adherence to standard chemical hygiene practices, including the use of appropriate PPE and handling in well-ventilated areas, is sufficient to mitigate the risks associated with the handling of the pure substance. The lack of a harmonized GHS classification underscores the low overall hazard profile, but it does not eliminate the need for prudent laboratory practice.

References

-

INCHEM. (2003). 3-METHYL-4-PHENYL-3-BUTEN-2-ONE. Summary of Evaluations Performed by the Joint FAO/WHO Expert Committee on Food Additives. [Link]

-

INCHEM. (n.d.). ANNEX 4 (JECFA Food Additives Series 48). World Health Organization. [Link]

-

World Health Organization (WHO) JECFA. (2021). benzylidene methyl ethyl ketone. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Methyl-4-phenyl-3-buten-2-one. PubChem Compound Database. [Link]

-

Flavor and Extract Manufacturers Association (FEMA). (n.d.). 3-METHYL-4-PHENYL-3-BUTENE-2-ONE. FEMA GRAS. [Link]

-

Defense Technical Information Center (DTIC). (n.d.). Acute Oral Toxicity (LD50) of 4-Nitrophenyl Monochloromethyl (Phenyl) Phosphinate (TA009) in Female Rats. [Link]

-

INCHEM. (2003). 4-PHENYL-3-BUTEN-2-ONE. Summary of Evaluations Performed by the Joint FAO/WHO Expert Committee on Food Additives. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Phenyl-3-Buten-2-one. PubChem Compound Database. [Link]

-

PubMed. (n.d.). Acute oral toxicity as LD50 (mg/kg) of propargyl alcohol to male and female rats. [Link]

-

LookChem. (n.d.). Cas 1901-26-4,3-methyl-4-phenyl-3-buten-2-one. [Link]

-

Science.gov. (n.d.). oral ld50 values: Topics. [Link]

-

ResearchGate. (2019). determination of medium lethal dose (ld50 value) for oral acute toxicity of royal jelly. [Link]

-

Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. [Link]

-

Flavor and Extract Manufacturers Association (FEMA). (n.d.). 4-PHENYL-3-BUTEN-2-ONE. FEMA GRAS. [Link]

-

Inxight Drugs. (n.d.). 3-METHYL-4-PHENYL-3-BUTEN-2-ONE. [Link]

-

Wikipedia. (n.d.). Michael addition reaction. [Link]

-

Science.gov. (n.d.). thio-michael addition reaction: Topics. [Link]

-

INCHEM. (1992). Methyl ethyl ketone (EHC 143). [Link]

-

Regulations.gov. (2018). SAFETY EVALUATION OF CERTAIN FOOD ADDITIVES AND CONTAMINANTS. [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). 3-Buten-2-one, 3-methyl-4-phenyl-. NIST Chemistry WebBook. [Link]

-

U.S. Environmental Protection Agency (EPA). (2023). 3-Buten-2-one, 3-methyl-4-phenyl- - Substance Details. System of Registries. [Link]

-

PubMed. (n.d.). Metabolic interaction and disposition of methyl ethyl ketone and m-xylene in rats at single and repeated inhalation exposures. [Link]

-

Oxford Academic. (2007). Categorical QSAR Models for Skin Sensitization based upon Local Lymph Node Assay Classification Measures Part 2: 4D-Fingerprint Three-State and Two-2-State Logistic Regression Models. [Link]

-

GOV.UK. (2022). Methyl ethyl ketone: toxicological overview. [Link]

-

U.S. Environmental Protection Agency (EPA). (n.d.). Toxicological Review for Methyl ethyl ketone (MEK) (CAS No. 78-93-3). [Link]

-

ECETOC. (n.d.). Document No. 43 Contact Sensitisation: Classification According to Potency A Commentary. [Link]

-

Atmospheric Chemistry and Physics (ACP). (2019). A mechanism for biogenic production and emission of MEK from MVK decoupled from isoprene biosynthesis. [Link]

Sources

- 1. JECFA Evaluations-3-METHYL-4-PHENYL-3-BUTEN-2-ONE- [inchem.org]

- 2. ANNEX 4 (JECFA Food Additives Series 48) [inchem.org]

- 3. 3-Methyl-4-phenyl-3-buten-2-one | C11H12O | CID 5370646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Methyl-4-phenyl-3-buten-2-one | 1901-26-4 | Benchchem [benchchem.com]

- 5. Buy 3-Methyl-4-phenyl-3-buten-2-one | 1901-26-4 [smolecule.com]

- 6. lookchem.com [lookchem.com]

- 7. echemi.com [echemi.com]

- 8. WHO | JECFA [apps.who.int]

- 9. femaflavor.org [femaflavor.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 12. 4-苯基-3-丁烯-2-酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 13. Page loading... [guidechem.com]

Solubility of (2-Methylphenyl)methanesulfonamide in Organic Solvents: A Framework for Experimental Determination and Analysis

An In-Depth Technical Guide

Abstract: The solubility of active pharmaceutical ingredients (APIs) and chemical intermediates in organic solvents is a cornerstone of process development, formulation, and purification in the chemical and pharmaceutical industries. (2-Methylphenyl)methanesulfonamide, a sulfonamide derivative, represents a class of compounds whose physicochemical properties are critical to their application. This technical guide addresses the notable absence of publicly available quantitative solubility data for this specific compound. Rather than a simple data sheet, this document provides a comprehensive framework for researchers, chemists, and drug development professionals to experimentally determine, analyze, and understand the solubility of this compound and related novel compounds. We delve into the theoretical underpinnings of solubility, provide a detailed, self-validating experimental protocol using the gold-standard isothermal shake-flask method, and outline the subsequent data analysis and modeling.

Introduction: The Critical Role of Solubility

This compound belongs to the sulfonamide family, a class of compounds renowned for its therapeutic applications and utility as synthetic intermediates. The precise solubility of such a compound dictates the efficiency of crystallization for purification, the choice of solvents for synthetic reactions, and the feasibility of formulation strategies for drug delivery. An understanding of its behavior in various organic solvents allows for the rational design of manufacturing processes, minimizing waste and maximizing yield and purity.

Given the scarcity of specific solubility data for this compound, this guide serves as a practical and theoretical manual. It is designed to empower the scientist to generate reliable, high-quality solubility data and to interpret it within a robust thermodynamic context.

Part 1: Theoretical Foundations of Sulfonamide Solubility

The dissolution of a solid solute, such as this compound, in a liquid solvent is a complex thermodynamic process governed by the interplay of intermolecular forces. The overall Gibbs free energy of the process must be negative for dissolution to occur spontaneously. This is influenced by both enthalpy (heat of solution) and entropy (disorder).

1.1. Molecular Structure and Intermolecular Forces

The structure of this compound provides clear indicators of its likely solubility behavior:

-

Sulfonamide Group (-SO₂NH-): This functional group is highly polar and capable of acting as both a hydrogen bond donor (the N-H proton) and a hydrogen bond acceptor (the oxygen atoms). This suggests strong interactions with polar solvents.

-

Aromatic Ring (2-Methylphenyl): The phenyl ring is nonpolar and will engage in van der Waals interactions. The presence of the methyl group adds to the nonpolar character.

-

Overall Polarity: The molecule possesses both polar and nonpolar regions, making it amphiphilic. Its solubility will therefore be highly dependent on the solvent's ability to accommodate both functionalities.

1.2. The Principle of "Like Dissolves Like"

This heuristic is a powerful predictor of solubility:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the sulfonamide group, making them promising candidates for achieving significant solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): These solvents have large dipole moments and can accept hydrogen bonds, interacting favorably with the sulfonamide group. The solubility order in these solvents can be complex and depends on specific interactions.[1]

-

Nonpolar Solvents (e.g., Cyclohexane, Toluene): These solvents will primarily interact with the methylphenyl portion of the molecule. Due to the highly polar sulfonamide group, solubility is expected to be very low in these solvents.[2][3]

1.3. The Impact of Crystal Lattice Energy

Before a single molecule can be solvated, it must be removed from the crystal lattice. The energy required to break apart the crystal structure is the lattice energy. Sulfonamides often form strong hydrogen-bonded networks in their crystalline state.[4] A high lattice energy will decrease solubility, as more energy is required from the solvation process to overcome the solid-state interactions.

Part 2: Experimental Protocol for Equilibrium Solubility Determination

To generate trustworthy and reproducible data, a rigorously controlled experimental procedure is essential. The isothermal saturation shake-flask method is the universally recognized gold standard for determining equilibrium solubility.[5] It ensures that the system reaches true thermodynamic equilibrium, providing data suitable for process design and thermodynamic modeling.

Causality Behind the Shake-Flask Method

This method is chosen over faster, high-throughput techniques because its core principle is the direct measurement of a system at equilibrium. By ensuring an excess of the solid phase is present over a prolonged period of agitation at a constant temperature, we can be confident that the liquid phase is truly saturated. This avoids the kinetic artifacts and supersaturation issues that can plague other methods, making the data fundamentally reliable.

Step-by-Step Experimental Workflow

This protocol is designed as a self-validating system. The inclusion of a time-to-equilibrium study is critical for ensuring the trustworthiness of the final solubility measurements.

Materials and Reagents:

-

This compound (purity > 99%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Thermostatic shaker bath or incubator

-

Calibrated analytical balance

-

20 mL glass vials with PTFE-lined screw caps

-

Volumetric flasks and pipettes

-

Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation:

-

Add an excess amount of solid this compound to several 20 mL vials. Rationale: The visual confirmation of undissolved solid at the end of the experiment is the primary validation that saturation was achieved.[5]

-

Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Securely seal the vials to prevent any solvent loss through evaporation, which would artificially inflate the calculated solubility.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired experimental temperature (e.g., 298.15 K / 25 °C).

-

Agitate the mixtures at a constant rate.

-

Time-to-Equilibrium Study (Self-Validation): For a new compound-solvent system, it is crucial to determine the time required to reach a stable concentration. This is done by preparing multiple identical vials and analyzing the supernatant concentration at various time points (e.g., 12, 24, 48, and 72 hours). Equilibrium is confirmed when the concentration no longer changes between successive time points. A minimum of 48-72 hours is often recommended for sulfonamides.[5]

-

-

Sample Separation (Phase Separation):

-

Once equilibrium is confirmed, stop agitation and allow the vials to rest in the temperature-controlled environment for at least 2 hours. Rationale: This allows the excess solid to sediment, preventing clogging of the filter and ensuring only the saturated solution is sampled.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter directly into a pre-weighed, tared vial. Rationale: This step is critical to remove any microscopic solid particles that could lead to a significant overestimation of solubility. The filter must be pre-conditioned by flushing with a small amount of the solvent to prevent loss of the analyte through adsorption.[5]

-

-

Analyte Quantification (HPLC Method):

-

Accurately weigh the vial containing the filtered saturated solution to determine the total mass of the solution.

-

Prepare a stock solution of this compound of known concentration in a suitable solvent (often the mobile phase).

-

From the stock solution, prepare a series of calibration standards (e.g., 5-7 standards) covering the expected concentration range of the samples.

-

Accurately dilute a known mass of the filtered saturated solution with the mobile phase to bring its concentration into the linear range of the calibration curve.

-

Analyze the calibration standards and the diluted samples by HPLC.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve and, accounting for the dilution factor, calculate the concentration of the original saturated solution.

-

Workflow Visualization

The logical flow of the shake-flask method is illustrated below.

Caption: Workflow for Equilibrium Solubility Determination via the Shake-Flask Method.

Part 3: Data Presentation and Thermodynamic Analysis

Once the experimental data is generated, it must be processed and presented in a clear, comparable format.

Data Calculation and Presentation

Solubility can be expressed in various units. The mole fraction (x₁) is dimensionless and particularly useful for thermodynamic modeling.

-

Mole Fraction (x₁):

-

Calculate moles of solute (n₁) from its mass and molar mass.

-

Calculate moles of solvent (n₂) from its mass and molar mass.

-

x₁ = n₁ / (n₁ + n₂)

-

All quantitative data should be summarized in a table, allowing for easy comparison across different solvents and temperatures.

Table 1: Template for Experimental Solubility Data of this compound at 298.15 K (25 °C)

| Solvent | Solvent Polarity Index | Solubility ( g/100g solvent) | Mole Fraction (x₁) |

| Methanol | Polar Protic | Experimental Value | Calculated Value |

| Ethanol | Polar Protic | Experimental Value | Calculated Value |

| Acetone | Polar Aprotic | Experimental Value | Calculated Value |

| Acetonitrile | Polar Aprotic | Experimental Value | Calculated Value |

| Ethyl Acetate | Intermediate | Experimental Value | Calculated Value |

| Toluene | Nonpolar | Experimental Value | Calculated Value |

| Cyclohexane | Nonpolar | Experimental Value | Calculated Value |

Thermodynamic Modeling

Experimental solubility data measured at different temperatures can be correlated using semi-empirical models to provide deeper thermodynamic insight.[6]

-

The Modified Apelblat Equation: This is one of the most widely used models to correlate solubility with temperature. It relates the mole fraction solubility (x₁) to the absolute temperature (T) using three empirical parameters (A, B, C).

-

ln(x₁) = A + (B/T) + C·ln(T)

-

-

The van't Hoff Equation: This model can be used to calculate the apparent thermodynamic properties of dissolution, such as the enthalpy (ΔH°), entropy (ΔS°), and Gibbs energy (ΔG°) of the solution process.

The dissolution process being endothermic (positive ΔH°) and entropy-driven (positive ΔS°) is a common finding for sulfonamides in organic solvents.[7]

Relationship Visualization

The expected relationship between solvent properties and the solubility of an amphiphilic molecule like this compound can be visualized.

Caption: Factors Influencing the Solubility of this compound.

Conclusion

While direct quantitative solubility data for this compound remains to be published, this guide provides the necessary scientific foundation and practical methodology for its determination. By following the detailed shake-flask protocol, researchers can generate high-quality, reliable data. Subsequent analysis using thermodynamic models allows this data to be transformed into a deeper understanding of the compound's behavior, facilitating rational solvent selection for synthesis, crystallization, and formulation. This framework is not only applicable to the title compound but serves as a robust template for investigating the solubility of any new chemical entity within the drug development pipeline.

References

-

U.S. Environmental Protection Agency. (n.d.). Methanesulfonamide, 1,1,1-trifluoro-N-(2-methylphenyl)- Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

-

Hampson, J. W., Maxwell, R. J., Li, S., & Shadwell, R. J. (1999). Solubility of Three Veterinary Sulfonamides in Supercritical Carbon Dioxide by a Recirculating Equilibrium Method. Journal of Chemical & Engineering Data, 44(6), 1332–1335. Retrieved from [Link]

-

Asadi, P., & Thati, J. (2019). Solubility and Thermodynamic Modeling of Sulfanilamide in 12 Mono Solvents and 4 Binary Solvent Mixtures from 278.15 to 318.15 K. Journal of Chemical & Engineering Data, 64(12), 5545–5556. Retrieved from [Link]

-

Zhang, C., et al. (2022). Solubility Determination and Thermodynamic Modeling of Methanesulfonamide in 13 Pure Solvents at Temperatures of 283.15–323.15 K. Journal of Chemical & Engineering Data, 67(9), 2824–2835. Retrieved from [Link]

-

Perlovich, G. L., et al. (2009). Thermodynamic and structural aspects of sulfonamide crystals and solutions. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 758-766. Retrieved from [Link]

-

Perlovich, G. L., et al. (2011). Thermodynamic aspects of solubility process of some sulfonamides. Journal of Pharmaceutical and Biomedical Analysis, 54(1), 222-224. Retrieved from [Link]

-

Peña, M. Á., et al. (2005). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. Journal of the Brazilian Chemical Society, 16(4), 867-872. Retrieved from [Link]

-

SciSpace. (n.d.). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. Retrieved from [Link]

-

Hanaee, J. (2005). Solubility prediction of sulfonamides at various temperatures using a single determination. DARU Journal of Pharmaceutical Sciences, 13(2), 37-45. Retrieved from [Link]

-

Perlovich, G. L., et al. (2010). Thermodynamic aspects of solubility, solvation and partitioning processes of some sulfonamides. European Journal of Pharmaceutical Sciences, 41(5), 683-692. Retrieved from [Link]

-

Cysewski, P., et al. (2019). Solubility advantage of sulfanilamide and sulfacetamide in natural deep eutectic systems: experimental and theoretical investigations. International Journal of Pharmaceutics, 569, 118591. Retrieved from [Link]

-

Zhang, C., et al. (2022). Solubility Determination and Thermodynamic Modeling of Methanesulfonamide in 13 Pure Solvents at Temperatures of 283.15–323.15 K. ResearchGate. Retrieved from [Link]

-

Wang, Q., et al. (2024). The determination of 11 sulfonamide antibiotics in water and foods by developing a N-rich magnetic covalent organic framework combined with ultra-high performance liquid chromatography-tandem mass spectrometry. RSC Advances, 14(32), 22933–22941. Retrieved from [Link]

-

Xin, H., et al. (2019). Solubility and solution thermodynamics of p-toluenesulfonamide in 16 solvents from T = 273.15 to 324.75 K. Journal of Chemical Thermodynamics, 131, 316-324. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. scispace.com [scispace.com]

- 3. scielo.br [scielo.br]

- 4. Thermodynamic and structural aspects of sulfonamide crystals and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

Thermodynamic Stability Profile: o-Tolylmethanesulfonamide

This guide provides an in-depth technical analysis of the thermodynamic stability of

Executive Summary

o-Tolylmethanesulfonamide (CAS: 119-03-9) is a secondary sulfonamide characterized by a robust sulfonyl-nitrogen bond and an ortho-methyl substituted aromatic ring. Its thermodynamic profile is governed by three critical factors:

-

High Hydrolytic Stability: The sulfonamide linkage (

) exhibits high activation energy for hydrolysis, requiring harsh acidic/basic conditions ( -

Solid-State Polymorphism: Like many sulfonamides (e.g., tolbutamide), this molecule is prone to crystal polymorphism, where thermodynamic stability is dictated by hydrogen bonding networks between the sulfonyl oxygens and the amide proton.

-

Synthetic Thermodynamics (Lithiation): In synthetic applications, the molecule exhibits a distinct "thermodynamic sink" at the ortho-position during lithiation, contrasting with tertiary sulfonamides which favor benzylic rearrangement.

Physicochemical Baseline

| Property | Value / Characteristic | Thermodynamic Implication |

| Structure | Steric hindrance from o-methyl group increases kinetic stability against nucleophilic attack. | |

| Formula | MW: 185.24 g/mol | |

| Melting Point | 102–104 °C (Typical) | High lattice energy dominated by intermolecular H-bonds. |

| pKa (NH) | ~10.5 (Estimated) | Weakly acidic; exists as a stable anion in basic media ( |

| LogP | ~1.8 | Moderate lipophilicity; thermodynamically stable in organic/aqueous biphasic systems. |

Solid-State Thermodynamics & Polymorphism

For drug development, the solid-state stability is the primary concern. Sulfonamides are notorious for enantiotropic polymorphism , where the stability order of crystal forms changes with temperature.

3.1 Lattice Energy & Hydrogen Bonding

The thermodynamic stability of the solid form is driven by the maximization of hydrogen bond donors (NH) and acceptors (

-

Stable Form (Thermodynamic): Typically features centrosymmetric dimers (

motif) or catemers where every NH proton is engaged in a strong H-bond with a sulfonyl oxygen of a neighboring molecule. -

Meta-Stable Forms (Kinetic): Often obtained from rapid precipitation (e.g., anti-solvent addition). These forms have higher free energy (

) and higher solubility but will convert to the stable form over time (Ostwald Ripening).

3.2 Polymorph Screening Protocol

To ensure the isolation of the thermodynamically stable polymorph, the following equilibrium workflow is required:

Figure 1: Slurry equilibration is the gold standard for identifying the thermodynamically stable crystal form.

Synthetic Thermodynamics: The Lithiation Control

A unique aspect of o-tolylmethanesulfonamide is its behavior under strong basic conditions (e.g., reaction with

-

The Mechanism: The molecule possesses two acidic sites: the NH proton and the ortho-methyl protons (benzylic).

-

Thermodynamic Control: Unlike tertiary sulfonamides (which rearrange to the benzylic anion), the secondary sulfonamide dianion is thermodynamically stable at the ortho-position.

Reaction Pathway:

-

Step 1 (Kinetic): Deprotonation of Nitrogen

Mono-anion (Ar-N -

Step 2 (Thermodynamic): Directed Ortho Metalation (DoM) at the aromatic ring. The Lithium atom is stabilized by coordination with the sulfonyl oxygen and the nitrogen, forming a rigid 5-membered chelate.

Figure 2: The formation of the stable ortho-lithio dianion allows for regioselective functionalization.

Chemical Stability & Degradation Pathways

5.1 Hydrolytic Stability (Bond Strength)

The sulfonamide bond is thermodynamically robust due to the resonance stabilization of the sulfonyl group.

-

Acidic Hydrolysis: Requires concentrated HCl/

and reflux ( -

Alkaline Hydrolysis: Extremely slow. The ionization of the NH group (

) creates a repulsive anionic shield (

5.2 Oxidative Stability

-

Sulfonamide Group: Already in the highest oxidation state (

); inert to oxidation. -

Tolyl Methyl Group: The weak point. Strong oxidants (

,

Experimental Protocols for Stability Assessment

Protocol A: Forced Degradation (Stress Testing)

To validate stability for drug master files (DMF).

-

Preparation: Dissolve 10 mg of o-tolylmethanesulfonamide in 10 mL diluent (50:50 MeCN:

). -

Acid Stress: Add 1 mL 1N HCl. Heat at 80°C for 24 hours.

-

Base Stress: Add 1 mL 1N NaOH. Heat at 80°C for 24 hours.

-

Oxidative Stress: Add 1 mL 3%

. Store at RT for 24 hours.[2] -

Analysis: Analyze via HPLC-UV (254 nm).

-

Acceptance Criteria: >99% recovery indicates high thermodynamic stability.

-

Protocol B: Solubility Thermodynamics

To determine the enthalpy of solution (

-

Prepare saturated solutions in water at 25°C, 37°C, and 50°C.

-

Filter and quantify concentration (

) via HPLC. -

Plot:

vs -

Calculation: The slope

. A positive

References

-

Familoni, O. B., Maillet, M., & Snieckus, V. (1998). Kinetic and thermodynamic stability of lithio anions in the synthesis of substituted arylsulfonamides. Imperial College London / University of Waterloo. Link

-

Roca, M., et al. (2013).[1] Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry.[1] Link

-

Svärd, M., et al. (2016). Thermodynamic Stability Analysis of Tolbutamide Polymorphs. Journal of Pharmaceutical Sciences.[3] Link

-

PubChem Database. (2025). Methanesulfonamide and derivatives: Physical Properties.[4] National Institutes of Health. Link

-

Perlovich, G. L., et al. (2009). Thermodynamic and structural study of sulfonamide polymorphs. Journal of Pharmaceutical and Biomedical Analysis.[5] Link

Sources

- 1. Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Methanesulfonamide | 3144-09-0 [amp.chemicalbook.com]

- 5. Thermodynamic and structural study of tolfenamic acid polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]

potential biological activity of (2-Methylphenyl)methanesulfonamide derivatives

An In-depth Technical Guide to the Potential Biological Activity of (2-Methylphenyl)methanesulfonamide Derivatives

Foreword: The Enduring Versatility of the Sulfonamide Scaffold

As a Senior Application Scientist, one rarely encounters a chemical scaffold with the historical significance and continued therapeutic relevance of the sulfonamide. From their initial discovery as antibacterial agents to their current role in targeted cancer therapy, sulfonamide derivatives have proven to be a remarkably versatile class of compounds.[1][2][3] This guide focuses on a specific subset: derivatives of this compound. The introduction of the methanesulfonamide group (-SO₂NH₂) offers unique physicochemical properties, including its capacity as a hydrogen bond donor-acceptor and its non-basic nitrogen, making it a valuable pharmacophore in modern drug design.[4] Paired with the o-tolyl (2-methylphenyl) moiety, this core structure provides a foundation for developing a new generation of targeted therapeutic agents. This document synthesizes current research to provide an in-depth look at the biological activities, mechanisms of action, and experimental validation of these promising derivatives.

Anticancer Activity: A Multi-Pronged Assault on Malignancy

The development of novel anticancer agents remains a paramount challenge, driven by the need for higher efficacy and reduced off-target toxicity.[5] this compound derivatives have emerged as promising candidates, exhibiting a range of antitumor activities through diverse and sophisticated mechanisms.[1][5]

Core Mechanisms of Antitumor Action

Unlike cytotoxic agents that indiscriminately target rapidly dividing cells, many sulfonamide derivatives function by inhibiting specific enzymes and signaling pathways critical to tumor growth, progression, and survival.

-

Enzyme Inhibition: This is the most prominent mechanism. The sulfonamide moiety is adept at interacting with the active sites of various enzymes.

-

Carbonic Anhydrase (CA) Inhibition: Tumor cells in a hypoxic environment often overexpress carbonic anhydrase isoforms, particularly CA IX. This enzyme helps regulate intracellular pH, allowing cancer cells to thrive in an acidic microenvironment. Sulfonamides are classic CA inhibitors, with the sulfonamide group coordinating to the zinc ion in the enzyme's active site, thereby disrupting pH regulation and inhibiting tumor growth.[1][6][7]

-

Kinase Inhibition: Many cancers are driven by aberrant signaling pathways controlled by protein kinases. Certain sulfonamide derivatives have been identified as potent tyrosine kinase inhibitors, disrupting pathways essential for angiogenesis and cell proliferation, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) pathway.[6][8]

-

Matrix Metalloproteinase (MMP) Inhibition: MMPs are enzymes that degrade the extracellular matrix, a key process in cancer cell invasion and metastasis. Sulfonamide-based inhibitors can block this activity, impeding the spread of cancer.[1][2][6]

-

-

Cell Cycle Arrest & Apoptosis Induction: By interfering with critical cell cycle checkpoints, these derivatives can halt the proliferation of cancer cells, often inducing arrest in the G1 or G2/M phase.[1][2][8] Following cell cycle arrest, many of these compounds can trigger apoptosis (programmed cell death), eliminating the malignant cells.[8]

-

Microtubule Disruption: Some derivatives function similarly to taxanes or vinca alkaloids by disrupting the dynamics of microtubule assembly, which is essential for cell division, leading to mitotic catastrophe and cell death.[1][2]

Visualization: General Mechanism of Kinase Inhibition

The following diagram illustrates the fundamental principle of how a sulfonamide derivative can act as a kinase inhibitor, blocking the active site and preventing the phosphorylation of a substrate, a critical step in many oncogenic signaling cascades.

Caption: Competitive inhibition of a kinase active site by a sulfonamide derivative.

Quantitative Data: In Vitro Cytotoxicity

The efficacy of novel anticancer compounds is initially assessed through in vitro cytotoxicity assays against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) value represents the concentration of the drug required to inhibit the growth of 50% of the cancer cells.

| Derivative Class | Target Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

| Pyrazole-Sulfonamide | HCT-116 (Colon) | 3.53 | Doxorubicin | 4.10 |

| Pyrazole-Sulfonamide | HepG-2 (Liver) | 3.33 | Doxorubicin | 4.10 |

| Pyrazole-Sulfonamide | MCF-7 (Breast) | 4.31 | Doxorubicin | 4.10 |

| Glutamic Acid Bis Amide | MCF-7 (Breast) | >100 | Adriamycin | 12.1 |

| Glutamic Acid Bis Amide | K-562 (Leukemia) | 39.8 | Adriamycin | 1.9 |

| Data compiled from sources demonstrating the potential of various sulfonamide derivatives.[8][9] |

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol provides a self-validating system for assessing the antiproliferative activity of this compound derivatives.

Objective: To determine the IC₅₀ value of a test compound against a selected cancer cell line.

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Test compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well microtiter plates

-

Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader.

Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere. The incubation time is critical and should be consistent across experiments.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Activity: Targeting Essential Bacterial Pathways

The sulfonamides were the first class of effective chemotherapeutic agents used to treat bacterial infections.[3] While their use has been challenged by antibiotic resistance, the development of novel derivatives continues to be a vital area of research, particularly against multidrug-resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA).[10][11]

Mechanism of Action: Inhibition of Folate Synthesis

The primary antibacterial mechanism of sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[4]

-

Bacteria synthesize folic acid de novo using para-aminobenzoic acid (PABA) as a key substrate.

-

Folic acid is a vital precursor for the synthesis of nucleotides (DNA and RNA) and certain amino acids.

-

Sulfonamides are structural analogs of PABA and compete for the active site of the DHPS enzyme.

-

This inhibition blocks the folic acid pathway, halting bacterial growth and replication (a bacteriostatic effect).[4]

This pathway is an excellent selective target because humans do not synthesize folic acid; they acquire it from their diet.

Visualization: Sulfonamide Inhibition of the Folic Acid Pathway

Caption: The competitive inhibition of DHPS by a sulfonamide derivative.

Quantitative Data: Antimicrobial Susceptibility

Antimicrobial activity is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

| Derivative | Organism | Method | Result |

| Derivative 1a | S. aureus ATCC 25923 | Disk Diffusion | 22.15 mm zone |

| Derivative 1b | S. aureus ATCC 25923 | Disk Diffusion | 16.39 mm zone |

| Derivative 1a | S. aureus ATCC 25923 | Broth Dilution | MIC: 64-256 µg/mL |

| Derivative 1b | S. aureus Clinical Isolates | Broth Dilution | MIC: 64-512 µg/mL |

| Data compiled from a study on novel sulfonamide derivatives against S. aureus.[3] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol follows the standards set by the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of a potential antimicrobial agent.

Objective: To determine the MIC of a test compound against a specific bacterial strain.

Materials:

-

Bacterial strain (e.g., S. aureus ATCC 29213)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Test compound stock solution (in DMSO)

-

Sterile 96-well U-bottom plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL)

-

Standard antibiotic for quality control (e.g., Ciprofloxacin)

Methodology:

-

Compound Dilution: Prepare two-fold serial dilutions of the test compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.

-

Inoculum Preparation: Dilute the 0.5 McFarland standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the total volume to 100 µL. This results in a final bacterial concentration of ~5 x 10⁵ CFU/mL.

-

Controls: Include a positive control well (broth + inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility.

-

Incubation: Incubate the plate at 35-37°C for 18-24 hours in ambient air.

-

Reading Results: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Synthesis and Chemical Strategy

The rational design of novel derivatives requires a robust and flexible synthetic methodology. The most common approach for creating a library of this compound derivatives is through the reaction of a sulfonyl chloride with an amine.

General Synthetic Pathway

The core reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of (2-methylphenyl)methanesulfonyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

Visualization: General Synthesis Reaction

Sources

- 1. portal.fis.tum.de [portal.fis.tum.de]

- 2. benthamdirect.com [benthamdirect.com]

- 3. jocpr.com [jocpr.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experime ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06412G [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. View of Biological activity of some novel synthesized 2-(4-methylbenzenesulphonamido)pentanedioic acid bis amide derivatives: In vitro and in vivo antineoplastic activity | Bangladesh Journal of Pharmacology [banglajol.info]

- 10. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

Solid-State Characterization and Crystal Packing Analysis of 3-Amino-2-methyl-2-butanol (CAS 6291-17-4)

Executive Summary: The Structural Context of CAS 6291-17-4[1]

CAS 6291-17-4, identified as 3-amino-2-methyl-2-butanol (also referred to as 3-amino-2-methylbutan-2-ol), represents a critical class of chiral amino-alcohol intermediates used in the synthesis of complex pharmaceutical actives.[1] Its molecular architecture—featuring adjacent hydroxyl and amine functionalities—creates a high propensity for complex hydrogen-bonding networks in the solid state.

While specific unit cell parameters for this intermediate are often proprietary to specific drug master files (DMFs), understanding its crystal packing is non-negotiable for process scale-up. The solid-state form dictates hygroscopicity, flowability, and chemical stability .

This guide provides an in-depth analysis of the predicted crystal packing behaviors based on homologous amino-alcohol scaffolds and details a rigorous, self-validating protocol for acquiring and refining X-ray diffraction (XRD) data for this compound.

Crystal Chemistry & Packing Motifs

Molecular Topology and Interaction Sites

The molecule (C

-

H-Bond Donors (3): The hydroxyl group (-OH) and the primary amine (-NH

). -

H-Bond Acceptors (2): The oxygen atom (hydroxyl) and the nitrogen atom (amine).

Predicted Packing Hierarchy

Based on the Cambridge Structural Database (CSD) trends for small chiral amino alcohols (e.g., analogous structures like 2-amino-1-butanol), the crystal packing of CAS 6291-17-4 is governed by the following hierarchy of supramolecular synthons:

-

Primary Interaction (O-H···N): The strongest intermolecular force is typically the donation of the hydroxyl proton to the amine nitrogen. This often forms infinite 1D chains or helical assemblies.

-

Secondary Interaction (N-H···O): The amine protons cross-link these chains, forming 2D sheets or 3D networks.

-

Hydrophobic Shielding: The methyl groups (C2-Me and C3-Me) will orient to minimize steric clash, often creating "hydrophobic layers" sandwiched between the hydrophilic H-bond networks.

Chirality Implications:

-

Racemic Mixture: Likely crystallizes in a centrosymmetric space group (e.g., P2

/c), where enantiomers pair up to maximize density. -

Pure Enantiomer: Must crystallize in a non-centrosymmetric space group (e.g., P2

or P2

Experimental Protocol: XRD Data Acquisition

To characterize the solid form of CAS 6291-17-4, a dual-approach strategy utilizing Single Crystal XRD (SC-XRD) for absolute structure determination and Powder XRD (PXRD) for bulk phase identification is required.

Workflow Visualization

The following diagram outlines the logical flow for structural elucidation, ensuring data integrity at every step.

Figure 1: Structural elucidation workflow for organic intermediates. Blue: Input; Yellow: Decision Logic; Green: Data Collection; Red: Computational Analysis.

Single Crystal Growth Protocol

CAS 6291-17-4 is an amino alcohol, meaning it may be hygroscopic or have a low melting point.

-

Solvent Selection: Use polar protic solvents (Ethanol, Isopropanol) or non-polar antisolvents (Heptane) for vapor diffusion.

-

Derivatization (Contingency): If the free base is liquid or waxy at Room Temperature (RT), generate the Hydrochloride (HCl) or Oxalate salt. These salts generally possess higher melting points and superior crystallinity.

-

Reaction: Dissolve 1 eq. amine in Et

O; add 1M HCl in Et

-

-

Mounting: Mount crystal on a Kapton loop using Paratone oil. Cool immediately to 100 K using a nitrogen cryostream to prevent thermal motion disorder and sublimation.

Data Collection Parameters (Standard)

| Parameter | Setting | Rationale |

| Radiation | Cu K | Preferred for small organic molecules to maximize diffraction intensity and absolute configuration determination. |

| Temperature | 100 K | Minimizes thermal ellipsoids; essential for resolving H-atom positions in H-bond networks. |

| Resolution | 0.8 Å (min) | Required by IUCr for publication-quality atomic resolution. |

| Completeness | > 99% | Ensures no missing data wedges, critical for accurate space group assignment. |

Data Analysis and Validation

Structure Solution

Use Dual-Space Methods (e.g., SHELXT) rather than traditional Direct Methods. This is more robust for structures with flexible aliphatic chains like 3-amino-2-methyl-2-butanol.

Refinement Strategy (Self-Validating)

To ensure the model is trustworthy (E-E-A-T principle), follow these validation steps:

-

Hydrogen Placement: Do not rely solely on geometric calculation for the NH

and OH protons. Locate them in the Difference Fourier Map ( -

Chirality Check: If the sample is enantiopure, the Flack parameter must be close to 0.0 (with low standard deviation). If Flack ~ 0.5, the crystal is a racemate or twinned.

-

CheckCIF: Run the final .cif file through the IUCr CheckCIF server. No 'A' level alerts regarding missed symmetry or voids should remain.

Quantitative Data Summary (Template)

When reporting the data for CAS 6291-17-4, structure your results table as follows:

| Crystallographic Parameter | Value (Example/Target) |

| Formula | C |

| Crystal System | Monoclinic or Orthorhombic (Predicted) |

| Space Group | P2 |

| Z (Molecules/Cell) | 4 (typically) |

| Density ( | ~1.1 - 1.3 g/cm |

| R | < 0.05 (5%) |

| Goodness of Fit (GooF) | ~1.0 - 1.1 |

References

-

Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B. Link

-

United States Pharmacopeia (USP). General Chapter <941> Characterization of Crystalline and Partially Crystalline Solids by X-ray Powder Diffraction. Link

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Link

-

Desiraju, G. R. (2002). Hydrogen Bridges in Crystal Engineering: Interactions without Borders. Accounts of Chemical Research. Link

-

PubChem. Compound Summary for CAS 6291-17-4 (3-Amino-2-methyl-2-butanol). National Library of Medicine. Link

Sources

Methodological & Application

Application Note: Strategic Functionalization of (2-Methylphenyl)methanesulfonamide

Introduction: The Scaffold & Reactivity Profile

(2-Methylphenyl)methanesulfonamide (CAS: 80596-56-1), often referred to as o-tolylmethanesulfonamide, represents a versatile "benzylsulfonamide" scaffold distinct from the more common benzenesulfonamides. Its utility in drug discovery stems from its unique dual-reactivity profile, allowing it to serve as a precursor for both acyclic bioactive sulfonamides and cyclic sultam pharmacophores.[1]

Structural Reactivity Analysis

Unlike simple arylsulfonamides (

| Position | Moiety | Reactivity Profile | Strategic Application |

| Nitrogen | Sulfonamide ( | Nucleophilic / Acidic ( | N-Functionalization: Arylation (Buchwald-Hartwig), Alkylation, Acylation. |

| Alpha-Carbon | Methylene ( | Acidic ( | C-Functionalization: Deprotonation with strong base (n-BuLi) allows electrophilic trapping (alkylation/aldol). |

| Ortho-Methyl | Toluene Methyl ( | Benzylic / Steric Handle | Cyclization Handle: Radical halogenation allows intramolecular cyclization to form medium-ring sultams. |

Strategic Reaction Map

The following diagram illustrates the divergent synthesis pathways available from this single building block.

Figure 1: Divergent synthetic utility of this compound.

Protocol A: Palladium-Catalyzed N-Arylation

Application: Synthesis of N-aryl sulfonamides (bioisosteres of amides) without using genotoxic aniline/sulfonyl chloride routes. Mechanism: Buchwald-Hartwig Cross-Coupling.

Critical Considerations

-

Catalyst Choice: The acidic proton on the sulfonamide requires a base that does not poison the catalyst. The

or -

Base Sensitivity:

is preferred over

Detailed Methodology

Reagents:

-

This compound (1.0 equiv)[1]

-

Aryl Bromide (1.2 equiv)[1]

-

Catalyst:

(2-3 mol%) -

Base:

(2.0 equiv, anhydrous)[1] -

Solvent: 1,4-Dioxane or Toluene (0.2 M)[1]

Step-by-Step Protocol:

-

Inert Setup: Charge a dried Schlenk tube or microwave vial with the sulfonamide, aryl bromide,

, and Pd catalyst.[1] -

Degassing: Seal the vessel and evacuate/backfill with Argon (

). -

Solvation: Add anhydrous dioxane via syringe. Sparge with Argon for 5 minutes.

-

Reaction: Heat to 100°C for 12–16 hours. (Monitor by LC-MS; disappearance of sulfonamide

). -

Workup:

-

Cool to room temperature.

-

Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts and Pd black.

-

Concentrate filtrate under reduced pressure.

-

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product typically elutes in 20–40% EtOAc.

Validation:

-

1H NMR: Look for the disappearance of the broad singlet (

) at ~6.8 ppm and appearance of a sharp singlet ( -

Self-Check: If the yield is low, check for "homocoupling" of the aryl bromide. Increase catalyst loading to 5 mol% if steric hindrance from the ortho-methyl group is significant.

Protocol B: Regioselective C-Alkylation (Benzylic)

Application: Introduction of alkyl chains or electrophiles at the alpha-position to modulate lipophilicity or create chiral centers.

Mechanism: Deprotonation of the acidic benzylic protons (

Critical Considerations

-

Dianion Formation: The sulfonamide nitrogen (

) will deprotonate first. You must use 2.2 equivalents of base to generate the dianion (N-Li, C-Li species). The Carbon-Lithium species is the nucleophile. -

Temperature Control: The benzylic lithio-species is stable at -78°C but can decompose or cause self-condensation at higher temperatures.

Detailed Methodology

Reagents:

-

This compound (1.0 equiv)[1]

-

n-Butyllithium (2.5 M in hexanes, 2.2 equiv)[1]

-

Electrophile (e.g., Methyl Iodide, Benzyl Bromide) (1.1 equiv)[1]

-

Solvent: Anhydrous THF (0.1 M)

Step-by-Step Protocol:

-

Dissolution: Dissolve the sulfonamide in anhydrous THF under

atmosphere. Cool to -78°C (Dry ice/Acetone bath). -

Dianion Generation: Add n-BuLi dropwise over 15 minutes.

-

Observation: The solution often turns bright yellow or orange, indicating the formation of the delocalized benzylic anion.

-

Hold: Stir at -78°C for 30 minutes to ensure complete deprotonation.

-

-

Electrophile Addition: Add the alkyl halide (neat or in minimal THF) dropwise.

-

Warming: Allow the reaction to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

-

Quench: Quench with saturated aqueous

. -

Workup: Extract with EtOAc (

). Wash combined organics with brine. Dry over

Purification Decision Tree (DOT):

Figure 2: Purification logic for C-alkylation products.

Protocol C: Synthesis of Sultams (Ring-Closing Metathesis)

Application: Creating cyclic sulfonamides (sultams), which are valuable pharmacophores found in anti-inflammatory and antiviral agents.[1] Mechanism: N-Allylation followed by Ru-catalyzed Ring-Closing Metathesis (RCM).

Detailed Methodology

Step 1: N-Allylation

-

Dissolve this compound (1.0 equiv) in DMF.

-

Add

(1.5 equiv) and Allyl Bromide (1.2 equiv).[1] -

Stir at RT for 4 hours.

-

Workup: Dilute with water, extract with EtOAc.[1] Purify the N-allyl sulfonamide intermediate.

Step 2: Ring-Closing Metathesis (RCM)

-

Note: This step requires the benzylic position to also carry an alkene if forming a ring involving the carbon backbone, OR the use of the ortho-methyl group via radical functionalization. However, a standard route to 5- or 6-membered sultams often involves starting with the N-allyl derivative and a second alkene moiety.

-